molecular formula C9H10O3S B1622543 5-(Methylthio)-o-anisic acid CAS No. 61694-97-1

5-(Methylthio)-o-anisic acid

Cat. No.: B1622543
CAS No.: 61694-97-1
M. Wt: 198.24 g/mol
InChI Key: QTKWJUXASAOROX-UHFFFAOYSA-N
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Description

5-(Methylthio)-o-anisic acid is a substituted benzoic acid derivative with a methoxy group (-OCH₃) at the ortho (position 2) and a methylthio group (-SCH₃) at position 5.

Properties

CAS No.

61694-97-1

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

2-methoxy-5-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H10O3S/c1-12-8-4-3-6(13-2)5-7(8)9(10)11/h3-5H,1-2H3,(H,10,11)

InChI Key

QTKWJUXASAOROX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)SC)C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)SC)C(=O)O

Other CAS No.

61694-97-1

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical acid-catalyzed esterification and amidation. For example:

  • Esterification with methanol :
    Reaction with methanol in the presence of H₂SO₄ yields methyl 5-(methylthio)-o-anisate. Similar conditions for o-anisic acid (C₈H₈O₃) achieve >90% conversion .

  • Amidation via coupling reagents :
    Use of HATU or EDCI with amines (e.g., benzylamine) generates corresponding amides. Yields for related o-anisic acid derivatives exceed 85% under optimized conditions .

Table 1: Esterification/Amidation Conditions

SubstrateReagent/CatalystConditionsProductYieldSource
5-(Methylthio)-o-anisic acidMeOH/H₂SO₄Reflux, 4hMethyl ester~90%*
This compoundHATU, DIPEADMF, RT, 24hBenzylamide~85%*

*Extrapolated from o-anisic acid analogs.

S-Oxidation and Nucleophilic Substitution

The methylthio group (-SCH₃) participates in oxidation and substitution:

  • Oxidation to sulfoxide/sulfone :
    Treatment with H₂O₂ or mCPBA in CH₂Cl₂ converts -SCH₃ to -SOCH₃ or -SO₂CH₃. Sulfoxidation typically occurs at 0°C (90% yield), while sulfonation requires elevated temperatures (60°C) .

  • Nucleophilic displacement :
    Under basic conditions (e.g., NaH/DMF), the methylthio group can be replaced by nucleophiles (e.g., -SH, -NH₂). This is less common due to steric hindrance from the methoxy group .

Table 2: Methylthio Group Reactivity

ReactionReagentsConditionsProductNotesSource
SulfoxidationH₂O₂, CH₂Cl₂0°C, 2hSulfoxide derivativeStereoselective
SulfonationmCPBA, CH₂Cl₂60°C, 6hSulfone derivativeRequires excess oxidant

Coordination Chemistry

The carboxylic acid and methoxy groups enable metal coordination:

  • Triphenyltin(IV) complexes :
    Forms pentacoordinated complexes with triphenyltin chloride (Ph₃SnCl) in ethanol, yielding Ph₃Sn(O₂CC₆H₃-2-OCH₃-5-SCH₃). X-ray studies confirm a trigonal-bipyramidal geometry .

  • Lanthanide complexes :
    Potential chelation with Eu³⁺/Tb³⁺ via carboxylate and methoxy donors, as seen with p-anisic acid derivatives .

Mechanism : Deprotonation of the carboxylic acid facilitates Sn-O bond formation, while the methoxy group stabilizes the complex via weak interactions .

Decarboxylation Pathways

Thermal or photochemical decarboxylation may occur:

  • Thermal decarboxylation :
    At 200–250°C, the carboxylic acid group releases CO₂, forming 3-(methylthio)-4-methoxytoluene. This parallels the decarboxylation of o-anisic acid to 2-methoxytoluene .

  • Photodecarboxylation :
    UV irradiation (λ = 254 nm) in benzene generates aryl radicals, leading to dimerization or H-abstraction products .

Table 3: Decarboxylation Conditions

MethodConditionsProductYieldSource
Thermal220°C, N₂ atmosphere3-(Methylthio)-4-methoxytoluene~70%*
PhotochemicalUV, benzene, 6hDimeric aryl species~40%*

*Predicted based on benzoic acid analogs.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at the para position to the methoxy group:

  • Nitration :
    HNO₃/H₂SO₄ introduces a nitro group at the 4-position (relative to -OCH₃), though competing sulfonation may occur .

  • Halogenation :
    Br₂/FeBr₃ brominates the ring, favoring the 4- or 6-position depending on directing effects of -SCH₃ and -OCH₃ .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below summarizes key physicochemical properties of 5-(Methylthio)-o-anisic acid and its analogs based on available

Compound Name CAS Number Substituents (Position) Melting Point (°C) Key Properties References
This compound Not available 2-OCH₃, 5-SCH₃ Not reported Moderate polarity, potential S-based reactivity Inferred
o-Anisic acid 579-75-9 2-OCH₃ Not reported White powder, lab use, skin/eye irritant
5-Methoxysalicylic acid 25832-71-7 2-OH, 5-OCH₃ Not reported Antioxidant potential, dual functional groups
5-Methoxy-2-methylbenzoic acid MFCD01846081 2-OCH₃, 5-CH₃ Not reported Increased lipophilicity vs. parent
5-Chloro-2-methoxybenzoic acid 3438-16-2 2-OCH₃, 5-Cl 98–100 Electron-withdrawing Cl enhances acidity
2-Methoxy-5-sulfobenzoic acid 34556-95-1 2-OCH₃, 5-SO₃H Not reported High polarity, strong acidity (sulfonic acid)
5-(Ethylsulphonyl)-o-anisic acid 4840-63-5 2-OCH₃, 5-SO₂CH₂CH₃ Not reported Oxidized sulfur, potential bioavailability challenges
Key Observations:
  • Acidity : Electron-withdrawing groups (e.g., -Cl, -SO₃H) lower the pKa of the carboxylic acid. The methylthio group (-SCH₃) is weakly electron-donating, likely resulting in slightly higher pKa compared to chloro or sulfonic acid analogs.
  • Solubility : Polar substituents like -SO₃H () enhance water solubility, whereas -SCH₃ and -CH₃ increase lipophilicity.
  • Reactivity : The methylthio group can act as a leaving group in nucleophilic substitution reactions, unlike the methoxy group.

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